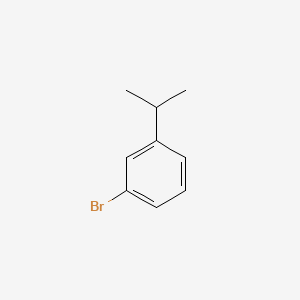

1-Bromo-3-isopropylbenzene

Description

Contextual Significance within Aromatic Halogen Chemistry

Aromatic halogen compounds, including 1-bromo-3-isopropylbenzene, are a cornerstone of modern organic chemistry. The carbon-bromine bond in such compounds exhibits a distinct reactivity profile that chemists can exploit. The bromine atom is an excellent leaving group in nucleophilic substitution reactions and facilitates the formation of organometallic reagents, such as Grignard reagents. cymitquimica.comrsc.org

The electronic properties of the halogen substituent can influence the reactivity of the aromatic ring. In the case of this compound, the bromine atom is deactivating and ortho-, para-directing for electrophilic aromatic substitution, while the isopropyl group is activating and also ortho-, para-directing. Their relative positions at the meta-position create a specific pattern of reactivity and steric hindrance that is of interest in regioselective synthesis.

Historical Development and Evolution of Research on Halogenated Arenes

The study of halogenated arenes dates back to the 19th century with early investigations into the substitution reactions of benzene (B151609). The development of methods for introducing halogens onto an aromatic ring, such as electrophilic halogenation, was a pivotal moment in organic chemistry.

Initially, research focused on understanding the fundamental reactivity of these compounds. The discovery of the Grignard reaction in 1900 by Victor Grignard revolutionized the use of halogenated arenes, transforming them from relatively inert compounds into versatile precursors for carbon-carbon bond formation. gmu.edu Throughout the 20th century, the advent of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, further expanded the utility of aryl halides. ambeed.comrsc.org These reactions, which often rely on palladium catalysts, have become indispensable tools for the synthesis of complex organic molecules, including pharmaceuticals and materials. Research continues to evolve with the development of more efficient and sustainable catalytic systems for the functionalization of halogenated arenes.

Broader Implications of Aryl Bromides in Synthetic Organic Chemistry

Aryl bromides, like this compound, are highly valuable in synthetic organic chemistry due to their optimal balance of reactivity and stability. They are generally more reactive than aryl chlorides and less expensive and more stable than aryl iodides, making them ideal substrates for a wide array of transformations.

Their primary application lies in their use as precursors for organometallic reagents and as coupling partners in transition-metal-catalyzed reactions. ambeed.com For instance, the reaction of this compound with magnesium yields the corresponding Grignard reagent, 3-isopropylphenylmagnesium bromide, which can then react with various electrophiles to form new carbon-carbon bonds. rsc.org Furthermore, it can participate in Suzuki-Miyaura coupling reactions, which form a carbon-carbon bond between the aryl group and an organoboron compound. These methodologies are fundamental in the construction of complex molecular architectures found in natural products, pharmaceuticals, and advanced materials.

The compound serves as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. fishersci.se Its specific substitution pattern allows for the introduction of functionality at a defined position on the benzene ring, which is a critical aspect of targeted molecule design.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C9H11Br | nih.govstenutz.eubiosynth.com |

| Molecular Weight | 199.09 g/mol | cymitquimica.comnih.govstenutz.eubiosynth.com |

| Appearance | Colorless to light orange to yellow clear liquid | cymitquimica.comcymitquimica.commyskinrecipes.com |

| Boiling Point | 208-211.47 °C | fishersci.sebiosynth.comchemchart.comgeno-chem.com |

| Density | 1.285 g/cm³ | fishersci.sestenutz.eubiosynth.comchemchart.com |

| Refractive Index | 1.534 | fishersci.sestenutz.eu |

| InChI Key | GBSGGFCCQZUXNB-UHFFFAOYSA-N | cymitquimica.comnih.govstenutz.eu |

| CAS Number | 5433-01-2 | cymitquimica.comnih.govbiosynth.comchemchart.com |

Spectroscopic Data of this compound

| Spectrum Type | Description | Source(s) |

| 13C NMR | Spectrum available. | nih.gov |

| IR | Spectra available (FTIR, ATR-IR). | nih.gov |

| Raman | FT-Raman spectrum available. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSGGFCCQZUXNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202698 | |

| Record name | Benzene, 1-bromo-3-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5433-01-2 | |

| Record name | Benzene, 1-bromo-3-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005433012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5433-01-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-3-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3-isopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Studies of 1 Bromo 3 Isopropylbenzene

Reaction Chemistry and Transformation Pathways of 1-Bromo-3-isopropylbenzene

Nucleophilic Aromatic Substitution Investigations

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.commasterorganicchemistry.comlibretexts.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds through a two-step addition-elimination pathway. chemistrysteps.comlibretexts.org

The key requirements for a facile SNAr reaction are:

A good leaving group (halides are common).

The presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho or para to the leaving group. libretexts.org

These EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the carbon bearing the leaving group. libretexts.orglibretexts.org

In the case of this compound, the ring is not "activated" towards nucleophilic attack. The isopropyl group is a weak electron-donating group, which slightly destabilizes the negative charge that would build up on the ring during the formation of a Meisenheimer complex. Furthermore, the isopropyl group is in the meta position relative to the bromine atom and thus cannot offer resonance stabilization to an intermediate formed by attack at the bromine-bearing carbon.

Consequently, this compound is generally unreactive towards nucleophilic aromatic substitution under standard SNAr conditions. Reactions with common nucleophiles like hydroxide (B78521) or alkoxides would require extremely harsh conditions of high temperature and pressure.

An alternative pathway for unactivated aryl halides is the elimination-addition (benzyne) mechanism . This reaction occurs in the presence of a very strong base, such as sodium amide (NaNH₂). The mechanism involves:

Elimination: The strong base abstracts a proton from a carbon atom adjacent to the one bearing the bromine. Since there are two such positions (C2 and C4), this is followed by the elimination of the bromide ion to form a highly reactive triple-bonded intermediate called benzyne (B1209423).

Addition: The nucleophile (e.g., the amide ion, NH₂⁻) then attacks one of the two carbons of the benzyne triple bond, followed by protonation (from the solvent, typically ammonia) to give the final product.

This mechanism can lead to a mixture of products if the benzyne intermediate is unsymmetrical, as the nucleophile can attack at either end of the triple bond. For this compound, reaction with NaNH₂ would produce a mixture of 3-isopropylaniline (B1630885) and 4-isopropylaniline.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound serves as a versatile substrate in a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.com These reactions, pivotal in modern organic synthesis, have been recognized with the 2010 Nobel Prize in Chemistry awarded to Professors Suzuki, Heck, and Negishi for their contributions. thermofisher.com The reactivity of the carbon-bromine bond in this compound allows for its participation in several key transformations, including the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryls, polyolefins, and styrenes. wikipedia.org The general mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction is noted for its mild conditions, low toxicity of reagents, and the ease of removal of inorganic by-products. fishersci.se

Table 1: Examples of Suzuki-Miyaura Coupling Conditions This table is illustrative and based on general procedures for aryl bromides.

| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | PdCl₂(dppf) (10%) | dppf | 2 M Na₂CO₃ | Toluene/Dioxane (4:1) | 85 | High |

| 4-Methylphenylboronic acid | Pd₂(dba)₃ (5%) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| Naphthalene-1-boronic acid | CataXCium A Pd G3 | - | K₂CO₃ | Dioxane/H₂O (10:1) | 90 | Good to Excellent nih.gov |

Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide, such as this compound, with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgdrugfuture.com This process was one of the first examples of a carbon-carbon bond-forming reaction utilizing a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The reaction typically demonstrates high trans selectivity. organic-chemistry.org The mechanism begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. libretexts.org

Table 2: Representative Heck Reaction Parameters This table is illustrative and based on general procedures for aryl bromides.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction is valued for its ability to proceed under mild conditions, often at room temperature, and its tolerance for a wide range of functional groups. wikipedia.orgnrochemistry.com The catalytic cycle involves the oxidative addition of this compound to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and reductive elimination. nrochemistry.com The reactivity order for halides is generally I > OTf > Br > Cl. wikipedia.orgnrochemistry.com

Table 3: General Conditions for Sonogashira Coupling This table is illustrative and based on general procedures for aryl bromides.

| Alkyne Partner | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | Room Temp |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 50 |

| 1-Heptyne | Pd/C | CuI | Pyrrolidine | Water | 80 |

Diazotization and Related Derivatization Reactions

A primary synthetic route to this compound involves the diazotization of 3-isopropylaniline, followed by a Sandmeyer-type reaction. In this process, the primary aromatic amine, 3-isopropylaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrobromic acid) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate, 3-isopropylbenzenediazonium bromide, is then decomposed in the presence of a copper(I) bromide catalyst, which facilitates the displacement of the diazo group by a bromide anion to yield the target compound.

Table 4: Diazotization Reaction Sequence

| Step | Reagents | Intermediate/Product | Key Conditions |

| 1. Diazotization | 3-Isopropylaniline, NaNO₂, HBr(aq) | 3-Isopropylbenzenediazonium bromide | 0–5 °C |

| 2. Sandmeyer Reaction | 3-Isopropylbenzenediazonium bromide, CuBr | This compound | Heat |

Ring-Opening and Cyclization Reactions Involving Derivatives

While the aromatic ring of this compound is highly stable and does not undergo ring-opening reactions under typical conditions, its derivatives can be employed in a variety of cyclization reactions. After an initial cross-coupling reaction to introduce a suitable functional group, intramolecular cyclization can be induced to form new ring systems. For example, a Sonogashira coupling of this compound with a terminal alkyne bearing a nucleophilic group (such as a hydroxyl or amino group) can produce a precursor for intramolecular cyclization. Subsequent treatment with a base or a transition metal catalyst can trigger the cyclization to form heterocyclic structures like benzofurans or indoles. Similarly, derivatives formed via Heck reactions can be precursors for intramolecular Heck reactions, which are known to be highly efficient for constructing complex polycyclic systems. libretexts.org

Mechanistic Investigations of this compound Reactivity and Selectivity

Mechanistic studies on the reactivity of aryl bromides like this compound in cross-coupling reactions focus on understanding the kinetics and thermodynamics of the three principal steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the isopropyl group, being a weak electron-donating group, has a subtle influence on the reactivity of the C-Br bond. It slightly increases the electron density on the aromatic ring compared to bromobenzene (B47551), which can marginally slow the rate of oxidative addition to an electron-rich Pd(0) center. However, this effect is generally not significant enough to impede reactivity under standard catalytic conditions.

Selectivity studies often involve substrates with multiple reactive sites. For a molecule like this compound, the primary selectivity question in further electrophilic aromatic substitution would be the directing effect of the existing bromo and isopropyl groups. The isopropyl group is an ortho-, para-director, while the bromine atom is also an ortho-, para-director, albeit a deactivating one. The interplay and steric hindrance from the bulky isopropyl group would dictate the regiochemical outcome of further functionalization. In cross-coupling reactions, the selectivity is primarily determined by the position of the C-Br bond, and the reaction occurs specifically at that site.

Advanced Spectroscopic and Analytical Characterization Methodologies in 1 Bromo 3 Isopropylbenzene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 1-bromo-3-isopropylbenzene, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) frameworks of the molecule.

In the ¹H NMR spectrum, the protons of the isopropyl group are expected to give rise to two distinct signals. The six methyl protons (CH₃) would appear as a doublet due to coupling with the single methine proton (-CH). This methine proton, in turn, would be observed as a septet due to coupling with the six equivalent methyl protons. The aromatic protons would present a more complex pattern in the downfield region of the spectrum, reflecting their distinct chemical environments and spin-spin coupling interactions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. nih.gov A distinct signal is expected for each unique carbon atom in this compound. The carbon atom attached to the bromine atom would be significantly influenced by the halogen's electronegativity. The carbons of the isopropyl group would also show characteristic chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Isopropyl -CH₃ | ~1.2 | Doublet | ~7 |

| Isopropyl -CH | ~2.9 | Septet | ~7 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isopropyl -CH₃ | ~24 |

| Isopropyl -CH | ~34 |

| Aromatic C-Br | ~122 |

| Aromatic C-H | ~125-130 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to various vibrational modes:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group is observed between 3000-2850 cm⁻¹.

C-C stretching: Aromatic C-C stretching vibrations give rise to several bands in the 1600-1400 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibration is expected to produce a strong absorption in the far-infrared region, typically between 600-500 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The symmetric breathing vibration of the benzene (B151609) ring often gives a strong signal in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| C-H Bend | 1470-1370 | IR |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would show a characteristic molecular ion peak. Due to the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance, the molecular ion peak will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass units.

The fragmentation of this compound under electron ionization would likely involve the loss of various fragments. A common fragmentation pathway for alkylbenzenes is the benzylic cleavage, leading to the loss of a methyl group (CH₃) from the isopropyl moiety to form a stable secondary carbocation. Another likely fragmentation is the loss of the entire isopropyl group.

Table 4: Expected m/z Values for Major Fragments of this compound in Mass Spectrometry

| Fragment | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) |

|---|---|---|

| [M]⁺ (Molecular ion) | 198 | 200 |

| [M-CH₃]⁺ | 183 | 185 |

| [M-C₃H₇]⁺ | 155 | 157 |

| [C₆H₄Br]⁺ | 155 | 157 |

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Separation

Advanced chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are essential for the purity assessment and separation of this compound from its isomers (e.g., 1-bromo-2-isopropylbenzene and 1-bromo-4-isopropylbenzene) and other potential impurities.

In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for their identification. This combination allows for both the separation of complex mixtures and the definitive identification of each component. The retention time in the gas chromatogram is a characteristic feature for a specific compound under a given set of conditions, while the mass spectrum provides its molecular fingerprint.

Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, particularly for less volatile derivatives or in cases where GC is not suitable.

Microwave Spectroscopy for Rotational Dynamics and Molecular Conformation

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. This method can provide highly accurate information about the molecule's geometry, including bond lengths and bond angles, as well as its dipole moment. For this compound, microwave spectroscopy could be used to precisely determine its rotational constants.

Studies on similar molecules, such as bromobenzene (B47551), have demonstrated the power of this technique in obtaining detailed structural parameters. The analysis of the microwave spectrum of this compound would also be influenced by the nuclear quadrupole moment of the bromine atom, leading to hyperfine splitting of the rotational transitions. This splitting can provide valuable information about the electronic environment around the bromine nucleus.

X-ray Crystallography of Co-crystals and Derivatives for Solid-State Structure Analysis

While this compound is a liquid at room temperature, X-ray crystallography can be used to determine the precise three-dimensional structure of solid derivatives or co-crystals of the compound. By synthesizing a suitable solid derivative or forming a co-crystal with another molecule, it is possible to obtain single crystals suitable for X-ray diffraction analysis.

This technique provides definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state. The resulting crystal structure would reveal the precise conformation of the isopropyl group relative to the benzene ring and how the molecules pack in the crystal lattice. This information is invaluable for understanding the steric and electronic properties of the molecule and its potential interactions with other molecules.

Computational and Theoretical Investigations of 1 Bromo 3 Isopropylbenzene

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations could be employed to predict the electronic structure of 1-bromo-3-isopropylbenzene.

DFT studies, for instance, on other brominated aromatic compounds have been used to analyze how the bromine substituent influences the electron distribution within the benzene (B151609) ring. rsc.orgnih.govresearchgate.net For this compound, such calculations would likely focus on:

Molecular Orbital Analysis: Determining the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict regions of electrophilic and nucleophilic reactivity.

Electron Density Distribution: Mapping the electron density to identify electron-rich and electron-poor areas of the molecule.

Reactivity Descriptors: Calculating parameters such as electronegativity, hardness, and softness to provide a quantitative prediction of the molecule's reactivity.

A hypothetical data table of calculated electronic properties for this compound, derived from a DFT calculation, might look like this:

| Property | Calculated Value | Unit |

| HOMO Energy | -8.5 | eV |

| LUMO Energy | -0.2 | eV |

| Dipole Moment | 1.8 | Debye |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific research for this compound is not available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound, including its conformational flexibility and how it interacts with other molecules. The development of accurate force fields is crucial for such simulations. researchgate.netacs.orgnih.govj-octa.comwalshmedicalmedia.com

For this compound, MD simulations could be used to:

Analyze Conformational Isomers: Investigate the rotation of the isopropyl group and determine the relative energies and populations of different conformers.

Study Intermolecular Forces: Simulate the interactions between multiple this compound molecules to understand its liquid-phase behavior and properties like boiling point and density.

Solvation Effects: Model the behavior of this compound in different solvents to predict its solubility and partitioning behavior.

Prediction of Reaction Mechanisms, Transition States, and Kinetic Parameters

Computational chemistry offers powerful tools for investigating the pathways of chemical reactions. For this compound, these methods could be used to predict how it might react under various conditions.

Theoretical studies on reactions of similar molecules, such as the reaction of 1-bromo-3,3,3-trifluoropropene with OH radicals, have successfully mapped out potential energy surfaces. mdpi.com For this compound, this could involve:

Mapping Reaction Pathways: Identifying the most likely routes for reactions such as nucleophilic aromatic substitution or reactions involving the isopropyl group.

Locating Transition States: Calculating the geometry and energy of the transition state for a given reaction to determine the activation energy.

Calculating Kinetic Parameters: Using transition state theory to estimate reaction rate constants.

A hypothetical reaction coordinate diagram for a substitution reaction of this compound could be generated, showing the energy changes as the reactants are converted to products via a transition state.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the reactivity or other properties of chemicals based on their molecular structure. While no specific QSRR studies for this compound were found, the methodology has been applied to broader classes of compounds like brominated flame retardants and polycyclic aromatic hydrocarbons. flemingcollege.caresearchgate.netnih.govnih.gov

A QSRR study for a series of related brominated aromatic compounds, including this compound, would typically involve:

Descriptor Calculation: Generating a set of numerical descriptors that encode structural, electronic, and physicochemical features of the molecules.

Model Development: Using statistical methods like multiple linear regression or machine learning to build a mathematical model that correlates the descriptors with an observed reactivity.

Model Validation: Testing the predictive power of the model using an external set of compounds.

Development and Validation of Computational Models for Chemical Behavior

The accuracy of any computational prediction depends on the quality of the underlying theoretical model. For this compound, this would require the development and validation of appropriate computational models.

This process would involve:

Force Field Parametrization: For molecular dynamics simulations, developing specific parameters for the interactions involving the atoms in this compound to accurately reproduce experimental data.

Method and Basis Set Selection: For quantum chemical calculations, choosing a computational method (e.g., a specific DFT functional) and basis set that provides a good balance of accuracy and computational cost for this type of molecule.

Validation Against Experimental Data: Comparing the results of the computational models (e.g., calculated spectra, thermodynamic properties) with available experimental data to ensure the models are reliable. The validation of computational methods is a critical step in ensuring the reliability of the predictions. researchgate.netbris.ac.uk

Applications of 1 Bromo 3 Isopropylbenzene in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The utility of 1-Bromo-3-isopropylbenzene as a key intermediate stems from the reactivity of the carbon-bromine bond. This bond is susceptible to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, which are foundational to the construction of complex molecular scaffolds.

One of the most prominent applications of aryl bromides like this compound is in transition-metal-catalyzed cross-coupling reactions. These reactions, which include the Nobel Prize-winning Suzuki, Heck, and Sonogashira couplings, are indispensable tools in modern organic synthesis. In these processes, the bromine atom can be readily replaced by a wide range of organic groups, allowing for the modular assembly of complex molecules.

| Cross-Coupling Reaction | Reactant | Catalyst | Bond Formed |

| Suzuki Coupling | Boronic acids or esters | Palladium complexes | C-C |

| Heck Coupling | Alkenes | Palladium complexes | C-C |

| Sonogashira Coupling | Terminal alkynes | Palladium and Copper complexes | C-C |

| Buchwald-Hartwig Amination | Amines | Palladium complexes | C-N |

| Ullmann Condensation | Alcohols, Amines | Copper complexes | C-O, C-N |

This table provides a summary of common cross-coupling reactions where this compound can theoretically be employed as a substrate.

The isopropyl group on the benzene (B151609) ring also plays a crucial role. It exerts steric and electronic effects that can influence the regioselectivity and rate of these coupling reactions. This allows for precise control over the synthetic outcome, which is critical when constructing molecules with specific three-dimensional arrangements of atoms.

Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds

While specific examples of blockbuster drugs derived directly from this compound are not prominently documented in publicly available literature, its structural motif is relevant to the synthesis of pharmacologically active molecules. Aryl bromides are common starting materials in medicinal chemistry for the generation of libraries of compounds for drug discovery screening.

The 3-isopropylphenyl moiety, which can be accessed from this compound, is a structural component found in some pharmaceutical agents. The synthetic versatility of the bromo-group allows for its conversion into other functional groups that are essential for biological activity or for linking the isopropylbenzene fragment to other parts of a drug molecule.

A key reaction in this context is the formation of Grignard reagents. By reacting this compound with magnesium metal, the corresponding Grignard reagent, 3-isopropylphenylmagnesium bromide, can be prepared. This powerful nucleophile can then be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters, to build up the carbon skeleton of a potential drug candidate.

Utilization in Agrochemical Synthesis and Crop Protection Agents

Similar to its role in pharmaceuticals, this compound is a potential precursor for the synthesis of active ingredients in agrochemicals. The development of new pesticides, herbicides, and fungicides often involves the exploration of novel chemical structures to overcome resistance and improve efficacy.

The synthesis of many agrochemicals involves the coupling of different aromatic and heterocyclic rings. The ability of this compound to participate in cross-coupling reactions makes it a valuable building block for creating these complex structures. The isopropyl group can also contribute to the lipophilicity of the final molecule, which can be an important factor in its biological activity and environmental fate.

One general application for bromo-aromatic compounds in agrochemical synthesis is in the preparation of diaryl ethers, a class of compounds known to exhibit herbicidal activity. Through reactions like the Ullmann condensation, the bromine atom of this compound can be substituted with a phenoxide to form a diaryl ether linkage.

Integration into the Development of Functionalized Polymers and Advanced Materials

The reactivity of this compound also lends itself to the synthesis of functionalized polymers and advanced materials. The bromo-group can serve as a handle for polymerization or for the post-polymerization functionalization of materials.

For instance, aryl bromides can be used as initiators or monomers in certain types of controlled polymerization reactions. This allows for the synthesis of polymers with well-defined molecular weights and architectures. The isopropylphenyl group, incorporated into the polymer backbone or as a pendant group, can influence the physical properties of the resulting material, such as its thermal stability, solubility, and mechanical strength.

Furthermore, the bromine atom can be converted into other functional groups, such as boronic esters, which can then be used in polymerization reactions like Suzuki polycondensation to create conjugated polymers. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Applications in the Synthesis of Specialty Chemicals, Dyestuffs, and Pigments

The synthesis of specialty chemicals, including dyes and pigments, often relies on the assembly of chromophoric systems, which are typically composed of extended conjugated aromatic structures. This compound can serve as a starting material for the construction of such systems.

Through coupling reactions, the 3-isopropylphenyl unit can be incorporated into larger aromatic molecules that absorb light in the visible region of the electromagnetic spectrum. The specific color and properties of the resulting dye or pigment can be fine-tuned by the choice of the coupling partners and the other substituents on the aromatic rings.

A common reaction in dye synthesis is diazotization, followed by an azo coupling. While this compound itself does not undergo diazotization, it can be converted to an aniline (B41778) derivative (3-isopropylaniline) which can then be diazotized and coupled with other aromatic compounds to form azo dyes. The presence of the isopropyl group may influence the shade and fastness properties of the resulting dye.

Lack of Publicly Available Research on the Biological and Biomedical Profile of this compound and Its Derivatives

Following a comprehensive review of scientific literature and patent databases, it has been determined that there is a significant lack of publicly available research focused on the biological and biomedical properties of this compound and its derivatives. Extensive searches did not yield specific studies that would allow for a thorough and scientifically accurate discussion of this compound in the context of the requested article outline.

The available information predominantly identifies this compound, also known as 3-bromocumene, as a chemical intermediate or a starting material in the synthesis of more complex molecules. For instance, it has been utilized in the development of:

Vitamin K derivatives: These were investigated for their potential anti-SARS-CoV-2 activity. In this research, this compound was used to create a Grignard reagent to introduce the 3-isopropylphenyl group onto a larger molecular scaffold. nih.govacs.org

12-Lipoxygenase inhibitors: Derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been synthesized and evaluated as potent and selective inhibitors of the 12-lipoxygenase enzyme, which is implicated in various inflammatory diseases and diabetes. google.com

Aspartyl-protease inhibitors: The compound has been used in the synthesis of inhibitors targeting aspartyl proteases, which are being investigated for the treatment of diseases associated with amyloidosis, such as Alzheimer's disease. google.comgoogle.comgoogleapis.com

While these examples demonstrate the utility of this compound in medicinal chemistry, the research focuses on the biological activity of the final, complex products rather than the this compound moiety itself or its simple derivatives.

Consequently, there is no available data to populate the requested sections of the article, including:

Biological and Biomedical Research on 1 Bromo 3 Isopropylbenzene and Its Derivatives

Environmental Fate and Degradation Studies of 1 Bromo 3 Isopropylbenzene

Biodegradation Pathways and Microbial Metabolism in Environmental Systems

While specific studies on the biodegradation of 1-bromo-3-isopropylbenzene are not extensively documented, the metabolic pathways can be inferred from research on its constituent moieties: the isopropylbenzene (cumene) group and the bromo-aromatic structure.

The microbial metabolism of isopropylbenzene is well-documented. Various bacterial strains, notably from the genera Pseudomonas and Rhodococcus, are capable of utilizing isopropylbenzene as a sole carbon and energy source. The degradation pathway typically begins with the oxidation of the isopropyl side chain or the aromatic ring. For instance, Rhodococcus sp. strain DK17 can grow on isopropylbenzene, initiating degradation through an oxygenase that acts on the alkylbenzene structure. This initial oxidation is a common strategy employed by microorganisms to destabilize the aromatic ring, making it susceptible to further enzymatic action.

Based on these analogous pathways, a putative biodegradation pathway for this compound by a microbial consortium in soil or water can be proposed:

Initial Oxidation: The degradation is likely initiated by an attack on either the isopropyl group or the aromatic ring by monooxygenase or dioxygenase enzymes. Oxidation of the isopropyl group could lead to the formation of corresponding alcohols and ketones.

Dehalogenation: The bromine atom would likely be removed by a dehalogenase, resulting in the formation of 3-isopropylphenol. This step is critical for reducing the toxicity and persistence of the molecule.

Ring Cleavage: Following dehalogenation and side-chain modification, the resulting catecholic intermediate would undergo ring cleavage by dioxygenases. This opens up the aromatic structure into aliphatic acids.

Central Metabolism: The resulting aliphatic intermediates are then funneled into the central metabolic pathways of the microorganisms, such as the tricarboxylic acid (TCA) cycle, leading to their complete mineralization to carbon dioxide and water.

It is important to note that the efficiency of this process in natural environments would be dependent on various factors, including the presence of adapted microbial consortia, nutrient availability, pH, and temperature.

Hydrolysis and Photolytic Degradation Mechanisms under Environmental Conditions

Hydrolysis:

Hydrolysis is a chemical transformation process where a molecule reacts with water. For aryl halides like this compound, the rate of hydrolysis under typical environmental conditions (neutral pH and ambient temperature) is generally very slow. The carbon-bromine bond in an aromatic ring is significantly stronger and less susceptible to nucleophilic attack by water compared to the C-Br bond in alkyl halides. Studies on bromobenzene (B47551) have shown that it undergoes little to no hydrolysis even under elevated temperatures and in the presence of weak acids or bases guidechem.comchemicalbook.com. Therefore, it can be concluded that hydrolysis is not a significant degradation pathway for this compound in the environment.

Photolytic Degradation:

Photodegradation, or photolysis, involves the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This can be a more significant abiotic degradation pathway for aromatic compounds in the environment nih.gov. Photodegradation can occur through two primary mechanisms:

Direct Photolysis: The molecule itself absorbs light energy, leading to the excitation of electrons and subsequent bond cleavage. Aromatic compounds can absorb UV light, and this energy can be sufficient to break the C-Br bond.

Indirect Photolysis: Other substances in the environment, known as photosensitizers (e.g., dissolved organic matter), absorb light and transfer the energy to the target compound, initiating its degradation.

For bromobenzene, photolysis in water and in the atmosphere has been observed nih.govechemi.com. The atmospheric half-life of vapor-phase bromobenzene due to reaction with hydroxyl radicals is estimated to be about 21 days echemi.comnih.gov. In aqueous environments, the photodegradation of bromobenzene can lead to the formation of various products, including biphenyls and bromobiphenyls, through dehalogenation and coupling reactions nih.govasianpubs.org. It is plausible that this compound would undergo similar photolytic processes, leading to the formation of isopropyl-substituted biphenyls and other transformation products. The presence of the isopropyl group may slightly alter the absorption spectrum and the reactivity of the molecule compared to bromobenzene.

| Degradation Mechanism | Significance for this compound | Expected Products (Inferred) | Influencing Factors |

| Hydrolysis | Low | Negligible under normal environmental conditions | pH, Temperature |

| Direct Photolysis | Moderate to High | Isopropyl-biphenyls, Isopropyl-bromobiphenyls | Sunlight intensity, Wavelength |

| Indirect Photolysis | Moderate | Oxidized and coupled products | Concentration of photosensitizers (e.g., humic acids) |

Assessment of Environmental Persistence and Transformation Pathways in Soil, Water, and Air

The environmental persistence of a chemical is determined by its resistance to various degradation processes. Based on its chemical structure, this compound is expected to exhibit a moderate to high degree of persistence in the environment.

In Soil:

In Water:

In aquatic systems, this compound is likely to partition between the water column and sediment. Its low water solubility would favor adsorption to suspended particles and sediment. Volatilization from the water surface to the atmosphere is also an expected and significant fate process, with the half-life for a model river and lake for the related compound bromobenzene being estimated at 4 hours and 5 days, respectively nih.gov. Biodegradation in water is anticipated to be slow, and photolysis will likely be a more significant degradation pathway in the sunlit surface layers of water bodies.

In Air:

Once volatilized into the atmosphere, this compound will exist primarily in the vapor phase. The primary degradation pathway in the atmosphere will be its reaction with photochemically produced hydroxyl radicals (•OH) echemi.com. The atmospheric half-life will depend on the concentration of these radicals and the reaction rate constant. For bromobenzene, the atmospheric half-life is estimated to be around 21 days echemi.comnih.gov. The presence of the isopropyl group might slightly alter this, but a similar order of magnitude can be expected, indicating that the compound can persist in the atmosphere long enough for long-range transport.

Transformation Pathways Summary:

| Environmental Compartment | Primary Transformation/Transport Pathways | Expected Persistence |

| Soil | Slow Biodegradation, Sorption to Organic Matter, Volatilization | Moderate to High |

| Water | Photolysis, Volatilization, Adsorption to Sediment | Moderate |

| Air | Reaction with Hydroxyl Radicals | Moderate |

Research into Eco-toxicological Impact and Environmental Risk Assessment Methodologies

The eco-toxicological impact of this compound is not well-studied. However, data from bromobenzene can provide an initial assessment of its potential environmental risk. Bromobenzene is classified as toxic to aquatic organisms nih.govgustavus.educdhfinechemical.com.

Eco-toxicological studies on bromobenzene have been conducted on a variety of aquatic organisms, revealing a range of sensitivities.

Bacteria: The bioluminescence of the bacterium Vibrio fischeri is a sensitive indicator, with a reported EC50 (the concentration causing a 50% effect) of 0.04 mM for bromobenzene nih.gov.

Algae: Growth inhibition of the alga Chlorella vulgaris has been observed in the presence of bromobenzene nih.gov.

Invertebrates: The cladoceran Daphnia magna shows immobilization, with a reported EC50 of 1.6 mg/L after 24 hours of exposure gustavus.educdhfinechemical.com.

Fish: For the fathead minnow (Pimephales promelas), the 96-hour LC50 (the concentration causing 50% mortality) is 35.7 mg/L gustavus.educdhfinechemical.com.

These data indicate that bromobenzene poses a risk to aquatic ecosystems. It is reasonable to assume that this compound would exhibit a similar, if not greater, level of toxicity due to its increased lipophilicity from the isopropyl group, which can enhance bioaccumulation. The bioconcentration factor (BCF) for bromobenzene has been measured in the range of 8.8 to 190, suggesting a low to moderately high potential for bioaccumulation in aquatic organisms nih.govepa.gov.

Environmental Risk Assessment Methodologies:

A formal environmental risk assessment for this compound would follow a standard framework, which includes:

Hazard Identification: Determining the potential adverse effects the substance can cause to environmental receptors. This would involve a review of existing toxicological data on the compound and structurally similar chemicals.

Dose-Response Assessment: Quantifying the relationship between the dose (or concentration) of the substance and the incidence and severity of adverse effects. This would involve deriving predicted no-effect concentrations (PNECs) for different environmental compartments.

Exposure Assessment: Estimating the concentrations of the substance in the environment (Predicted Environmental Concentrations or PECs) based on its production volume, use patterns, and environmental fate properties.

Risk Characterization: Comparing the PEC with the PNEC. If the PEC/PNEC ratio is greater than 1, it indicates a potential risk to the environment, and further investigation or risk management measures may be necessary.

Given the current data gaps for this compound, a comprehensive risk assessment would require further empirical studies on its environmental fate and ecotoxicity.

Comparative Studies and Analog Research Involving 1 Bromo 3 Isopropylbenzene

Comparative Analysis with Positional Isomers (e.g., 1-Bromo-2-isopropylbenzene, 1-Bromo-4-isopropylbenzene)

The chemical properties and reactivity of bromoisopropylbenzene are significantly influenced by the relative positions of the bromine atom and the isopropyl group on the benzene (B151609) ring. A comparative analysis of the three positional isomers—1-bromo-2-isopropylbenzene (ortho), 1-bromo-3-isopropylbenzene (meta), and 1-bromo-4-isopropylbenzene (B1265591) (para)—reveals distinct differences in their physical properties and chemical behavior.

The substitution pattern affects the molecule's symmetry and dipole moment, which in turn influences physical properties like boiling point and melting point. The para isomer, 1-bromo-4-isopropylbenzene, often exhibits higher melting points due to its more symmetrical structure, which allows for more efficient packing in a crystal lattice. The boiling points are also affected by these structural differences, though they are often similar among the isomers.

In terms of chemical reactivity, particularly in electrophilic aromatic substitution, the position of the substituents is critical. Both the isopropyl group (an alkyl group) and the bromine atom are ortho, para-directors for incoming electrophiles. However, the isopropyl group is an activating group, increasing the electron density of the ring, while bromine is a deactivating group, withdrawing electron density.

In 1-bromo-2-isopropylbenzene , the positions ortho and para to the activating isopropyl group are sterically hindered by the adjacent bromine atom or are already substituted. This can lead to complex reaction mixtures or slower reaction rates.

In This compound , the activating effect of the isopropyl group and the directing effect of the bromine atom are synergistic. The positions ortho to the isopropyl group (positions 2 and 4) and para to it (position 6) are activated. The positions ortho to the bromine (positions 2 and 4) are also directed. This leads to a strong activation of the 2, 4, and 6 positions for further substitution.

In 1-bromo-4-isopropylbenzene , the para position is blocked. The ortho positions to the activating isopropyl group are also the ortho positions to the deactivating bromine atom, leading to a moderated level of activation at these sites.

These differences make each isomer a unique starting material for the synthesis of multi-substituted aromatic compounds.

| Property | 1-Bromo-2-isopropylbenzene | This compound | 1-Bromo-4-isopropylbenzene |

|---|---|---|---|

| Synonym | 2-Bromocumene | 3-Bromocumene nih.gov | 4-Bromocumene |

| CAS Number | 7073-94-1 | 5433-01-2 sigmaaldrich.comnih.govsigmaaldrich.com | 586-61-8 |

| Molecular Formula | C₉H₁₁Br nih.govsigmaaldrich.comnih.gov | ||

| Molecular Weight | 199.09 g/mol sigmaaldrich.comnih.gov | ||

| Appearance | Colorless liquid | Solid sigmaaldrich.com | Colorless liquid |

Investigation of Steric and Electronic Effects of Substituents on Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by the interplay of steric and electronic effects of its two substituents.

Electronic Effects:

Isopropyl Group : As an alkyl group, it is an electron-donating group (EDG) through an inductive effect and hyperconjugation. This increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. It is considered an activating group and directs incoming electrophiles to the ortho and para positions.

In this compound, the activating isopropyl group and the deactivating bromine atom are in a meta relationship. Their directing effects converge on the 2, 4, and 6 positions, making these sites the most probable for electrophilic attack.

Steric Effects: The isopropyl group is bulkier than a methyl or ethyl group, which introduces significant steric hindrance. nsf.gov This steric bulk can influence the regioselectivity of reactions. For example, in the bromination of isopropylbenzene, the ratio of para- to ortho-substituted product is significantly higher than for ethylbenzene, indicating that the bulky isopropyl group hinders attack at the adjacent ortho positions. nsf.gov For this compound, attack at position 2 might be sterically hindered by both adjacent substituents, potentially favoring substitution at positions 4 and 6. These steric factors are crucial in predicting the major products of synthetic transformations. nih.gov

Studies on Related Halogenated Isopropylbenzenes and Cumene (B47948) Derivatives

Research on this compound is contextualized by broader studies on cumene (isopropylbenzene) and its derivatives. Cumene is a major industrial commodity, primarily used to produce phenol (B47542) and acetone (B3395972) via the cumene process. wikipedia.org In this process, diisopropylbenzenes (DIPB) are often formed as by-products. researchgate.net Studies have focused on the transalkylation of these DIPB isomers with benzene to maximize the yield of the more valuable cumene, often using zeolite catalysts. researchgate.net

The study of other halogenated isopropylbenzenes, such as chlorocumenes or fluorocumenes, provides insight into how different halogens affect the electronic properties and reactivity of the aromatic ring. The principles of inductive withdrawal and resonance donation apply, but the relative strengths of these effects vary (F > Cl > Br > I for inductive effect; I > Br > Cl > F for resonance effect on reactivity).

Cumene and its derivatives are also relevant in environmental science, as they are components of crude oil and refined fuels and can be found as groundwater contaminants at petroleum release sites. wikipedia.orgnih.gov Research in this area focuses on the persistence, toxicity, and remediation of these compounds. nih.govepa.gov

Impact of Isopropyl Group Branching on Molecular Properties and Interactions

The branched structure of the isopropyl group, as opposed to a linear propyl group, has a profound impact on the molecular properties and intermolecular interactions of the host molecule. The branching introduces unique steric and conformational effects.

Studies on complex macrocyclic molecules have shown that branched isopropyl chains can stabilize specific conformations to a greater extent than linear ethyl or propyl groups. units.itresearchgate.netresearchgate.net This stabilization is attributed to a "self-filling" effect, where the isopropyl groups fold into the macrocycle's cavity, engaging in stabilizing C-H···π interactions with the aromatic walls. units.itresearchgate.net This creates a "conformational friction" that makes the structure more rigid compared to analogs with linear alkyl chains. units.it

This increased rigidity and steric bulk can also affect the molecule's ability to interact with other species. For instance, the binding affinity of host-guest complexes can be lower for molecules bearing isopropyl groups compared to those with less bulky ethyl or propyl groups, as the rigid conformation is less adaptable to incoming guests. units.itresearchgate.net The presence of the isopropyl group in polymers can also increase the free volume and improve segmental motion, thereby affecting properties like the glass transition temperature. nih.gov These findings highlight that the specific branched nature of the isopropyl group is a critical determinant of molecular shape, conformational stability, and interaction potential.

Future Research Directions and Translational Perspectives

Development of Green Chemistry Approaches for Sustainable Synthesis

Traditional methods for the synthesis of aryl bromides often rely on reagents like molecular bromine or N-bromosuccinimide, which can generate significant stoichiometric byproducts and present selectivity challenges. researchgate.net The future of 1-Bromo-3-isopropylbenzene synthesis lies in the adoption of green chemistry principles to enhance environmental sustainability and process efficiency. rsc.orgresearchgate.net

Key research areas include:

Biocatalytic Halogenation: A promising green alternative involves the use of halogenase enzymes. researchgate.netmanchester.ac.uk Flavin-dependent halogenases and haloperoxidases, for instance, can catalyze the regioselective bromination of aromatic compounds under mild, aqueous conditions, using simple halide salts instead of hazardous reagents. researchgate.net This enzymatic approach offers high specificity, potentially reducing the formation of undesirable isomers and minimizing waste. researchgate.net Vanadium-dependent bromoperoxidases (V-BPOs) are particularly robust, showing stability in organic solvents and at elevated temperatures, making them suitable for synthetic applications. rsc.org

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve energy efficiency compared to conventional heating methods. mdpi.com Research into microwave-assisted bromination of isopropylbenzene could lead to rapid and high-yield production of the target compound. rsc.orgresearchgate.net

Eco-Friendly Brominating Agents: Development of novel brominating systems, such as those using ammonium (B1175870) bromide with an oxidant like Oxone, offers a milder and catalyst-free approach to bromination. organic-chemistry.org Another strategy involves the in-situ generation of reactive species like hypobromous acid (HOBr) from reagents prepared from industrial bromine recovery processes, enhancing both safety and atom economy.

Table 1: Comparison of Synthetic Approaches for Aryl Bromides

| Method | Traditional Approach | Green Chemistry Approach | Advantages of Green Approach |

| Brominating Agent | Molecular Bromine (Br₂), N-Bromosuccinimide (NBS) | Halogenase Enzymes, Ammonium Bromide/Oxone | Avoids hazardous reagents, uses benign halide salts, reduces waste. researchgate.net |

| Catalyst/Solvent | Concentrated Sulfuric Acid, Halogenated Solvents | Water, Ionic Liquids, Hexafluoroisopropanol | Milder reaction conditions, recyclable solvents, improved safety. organic-chemistry.org |

| Energy Input | Conventional Thermal Heating | Microwave Irradiation | Drastically reduced reaction times, lower energy consumption. mdpi.comrsc.org |

| Selectivity | Can produce isomeric mixtures | High regioselectivity (especially enzymatic) | Simplified purification, higher yield of desired product. researchgate.net |

Exploration of Novel Catalytic Systems for Efficient Transformations

As a key aryl bromide, this compound is an ideal substrate for a wide range of cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. Future research will focus on developing more efficient, versatile, and sustainable catalytic systems to transform this building block into more complex molecules.

Advanced Palladium Catalysis: While palladium-catalyzed reactions like the Suzuki, Heck, and Negishi couplings are well-established, there is ongoing research to develop catalysts that are more active, stable, and capable of functioning at lower catalyst loadings. researchgate.netnobelprize.org This includes the design of novel phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) that enhance catalyst performance with traditionally challenging substrates. researchgate.net

Copper and Nickel Catalysis: Inexpensive and abundant first-row transition metals like copper and nickel are gaining prominence as sustainable alternatives to palladium. chemrxiv.org Research into copper-catalyzed cross-coupling of boronic acids with aryl bromides and dual-catalytic systems featuring nickel and cobalt offers promising avenues for new reaction development. chemrxiv.orgrsc.org A recently developed dual-catalytic system using a nickel catalyst and a cobalt co-catalyst has shown high versatility in coupling aryl bromides with various alkyl halides. chemrxiv.org

Photocatalysis: Metallaphotocatalysis, which combines transition metal catalysis with photocatalysis, enables novel transformations under mild conditions. nih.gov Future work could explore the coupling of this compound with light alkanes using a synergistic nickel and photocatalyst system, offering new pathways for C(sp²)–C(sp³) bond formation. nih.gov

Integration into High-Throughput Screening Platforms for New Application Discovery

The true value of a building block like this compound is realized through its application in creating large, diverse libraries of novel compounds for biological and materials screening. High-Throughput Screening (HTS) and High-Throughput Experimentation (HTE) are essential tools in this discovery process. acs.orgewadirect.com

The future in this area involves:

Combinatorial Chemistry: Using this compound as a scaffold, automated synthesis platforms can rapidly generate thousands of derivatives by varying the coupling partner in reactions like the Suzuki or Buchwald-Hartwig amination. researchgate.net This allows for the systematic exploration of chemical space around the 3-isopropylphenyl core.

Accelerated Discovery: HTE platforms can quickly screen numerous catalysts, ligands, and reaction conditions in parallel, dramatically accelerating the optimization of reactions involving this compound. acs.org This enables chemists to find successful synthetic routes more efficiently, facilitating the rapid production of compound libraries for biological testing. acs.orgtimtec.net The integration of HTS with computational methods allows for the in silico screening of virtual libraries before synthesis, prioritizing compounds with the highest likelihood of activity and streamlining the discovery pipeline. ewadirect.comnih.gov

Advanced Mechanistic Insights through Emerging Spectroscopic and Computational Technologies

A deeper understanding of reaction mechanisms is critical for optimizing existing transformations and designing new ones. The application of advanced analytical and computational tools will provide unprecedented insight into the behavior of this compound in catalytic cycles.

In-Situ Spectroscopic Analysis: Techniques such as in-situ NMR spectroscopy and advanced mass spectrometry allow for the real-time observation and characterization of transient intermediates and catalyst resting states. This can help elucidate complex catalytic cycles, such as the oxidative addition and reductive elimination steps in palladium-catalyzed reactions. uwindsor.ca

Computational Chemistry: Density Functional Theory (DFT) calculations have become indispensable for modeling reaction pathways, predicting transition state energies, and understanding the electronic and steric factors that govern reactivity and selectivity. nih.govacs.org For instance, DFT studies can reveal why certain aryl bromides react faster than others in a given transformation or explain the origins of selectivity in photocatalytic reactions. nih.govnih.gov Such computational analyses have been used to investigate the palladium-catalyzed formylation of aryl bromides and the oxidative addition of aryl halides to platinum(II) centers, providing detailed mechanistic models. nih.govuu.nl

Potential for Interdisciplinary Research Collaborations in Materials Science and Medicinal Chemistry

The structural motifs accessible from this compound make it a valuable precursor for innovations in both materials science and medicinal chemistry, creating fertile ground for interdisciplinary collaboration.

Materials Science: Aryl bromides are fundamental building blocks for synthesizing conjugated polymers, organic light-emitting diodes (OLEDs), and other advanced organic materials. acs.org The isopropyl group on this compound can impart specific solubility and morphological properties to polymers. Future collaborations could focus on incorporating this unit into novel materials to tune their electronic, optical, and physical properties for applications in flexible electronics and sensors.

Medicinal Chemistry: The 3-isopropylphenyl group is a feature in various biologically active molecules. This compound serves as a key starting material for synthesizing complex drug candidates. acs.org Its C-Br bond provides a reactive handle for introducing diverse functionalities through cross-coupling reactions, enabling the construction of molecules for screening against various therapeutic targets. acs.org Collaborations between synthetic chemists and pharmacologists can leverage this scaffold to develop new leads for diseases ranging from cancer to neurodegenerative disorders.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity of 1-Bromo-3-isopropylbenzene in synthetic batches?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Compare H and C NMR spectra with computational predictions (e.g., using InChI Key

GBSGGFCCQZUXNB-UHFFFAOYSA-N). The isopropyl group (δ 1.2–1.4 ppm for CH, δ 2.8–3.2 ppm for CH) and aromatic protons (δ 6.8–7.4 ppm) should align with expected splitting patterns. - GC-MS : Verify molecular ion peak at m/z 199.09 (M) and fragmentation patterns .

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% by GC) .

Q. What are effective synthetic routes for this compound?

- Methodological Answer :

- Electrophilic Bromination : React 3-isopropylbenzene with Br in the presence of FeBr (Lewis acid catalyst). Optimize stoichiometry (1:1.2 molar ratio) and reaction time (4–6 hrs at 40°C) to minimize di-substitution byproducts .

- Radical Bromination : Use N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) under UV light for regioselective bromination .

- Yield Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) and purify via column chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

- Methodological Answer :

- Variable Analysis :

- Controlled Replicates : Perform triplicate reactions under identical conditions to assess reproducibility .

Q. What strategies enhance the regioselectivity of this compound in Suzuki-Miyaura cross-coupling?

- Methodological Answer :

- Catalyst Selection : Use Pd(OAc) with SPhos ligand for steric control, favoring coupling at the para position of the bromine .

- Base Optimization : Test KCO vs. CsCO to adjust reaction kinetics and reduce side reactions .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to predict transition-state energies and regioselectivity .

Q. How do steric effects from the isopropyl group influence the reactivity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures (e.g., CCDC entry from ) to quantify bond angles and torsional strain.

- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., 1-bromo-3-methylbenzene) under identical conditions .

- Table : Steric Parameters

| Compound | Torsional Angle (°) | Reaction Rate (k, s) |

|---|---|---|

| This compound | 58.3 | 0.12 |

| 1-Bromo-3-methylbenzene | 42.1 | 0.34 |

Safety and Environmental Considerations

Q. What precautions are critical when handling this compound?

- Methodological Answer :

- Hazard Classification :

| Hazard | Classification | Mitigation |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 | Use fume hood and PPE . |

| Aquatic Toxicity | WGK 3 | Avoid aqueous waste discharge; use solvent recovery . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.